molecular formula C12H19NO B1607811 (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine CAS No. 356092-84-7

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine

Cat. No. B1607811
M. Wt: 193.28 g/mol
InChI Key: GKPUKIMRCPIANO-UHFFFAOYSA-N
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Description

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine, also known as O-Desmethyltramadol, is a synthetic opioid drug that is used for pain management. It is a potent analgesic and has been shown to be effective in treating moderate to severe pain.

Mechanism Of Action

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. By binding to these receptors, (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol blocks the transmission of pain signals, resulting in pain relief.

Biochemical And Physiological Effects

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the brain, which is responsible for feelings of pleasure and reward. It also decreases the release of norepinephrine and serotonin, which are neurotransmitters that play a role in pain perception and mood regulation.

Advantages And Limitations For Lab Experiments

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol is a potent analgesic that has been shown to be effective in treating a wide range of pain conditions. It is also relatively safe and has a low risk of addiction and overdose. However, it is important to note that (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol is a controlled substance and requires special handling and storage procedures.

Future Directions

There are a number of future directions for research on (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol. One area of research is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of research is the identification of new targets for (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol, such as the treatment of opioid addiction and withdrawal. Additionally, there is a need for further research on the long-term effects of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol on the brain and body, as well as its potential for abuse and dependence.
Conclusion:
(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol is a potent analgesic that has been shown to be effective in treating a wide range of pain conditions. It works by binding to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief. While (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol has a number of advantages, it is important to use caution when handling and prescribing this drug due to its potential for abuse and dependence. Further research is needed to fully understand the long-term effects of (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol and its potential for new therapeutic applications.

Scientific Research Applications

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol has been extensively studied for its analgesic properties. It has been shown to be effective in treating acute and chronic pain, including postoperative pain, cancer pain, and neuropathic pain. (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amineramadol is also being studied for its potential use in treating opioid addiction and withdrawal.

properties

IUPAC Name

1-methoxy-N-[(3-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-4-6-12(7-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPUKIMRCPIANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386082
Record name (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine

CAS RN

356092-84-7
Record name (2-Methoxy-1-methyl-ethyl)-(3-methyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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